HTS Target Coverage Breadth vs. Single-Target-Profiled Quinoline Carboxamide Analogs
The compound has been tested in at least four distinct HTS assays covering unrelated molecular targets: (i) a cell-based GPR151 GPCR activation assay (PubChem AID 1508602), (ii) a biochemical CDC25B-CDK2/CyclinA protein–protein interaction inhibitor screen (MScreen TargetID_600), (iii) a Dicer-mediated pre-microRNA maturation assay (TargetID_659_CEMA), and (iv) an AlphaScreen-based FBW7 ubiquitin ligase activator screen (FBW7_ACT_ALPHA_1536_1X%ACT) . By contrast, closely related analogs such as 2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide or N-(3-chlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide have no publicly deposited HTS activity records in any of these assay systems . This four-assay coverage provides a multi-dimensional fingerprint of the compound's biological engagement potential, offering a systematically broader data foundation for hit triage or probe development than is available for any identified close analog.
| Evidence Dimension | Number of publicly deposited HTS assay systems with compound activity data |
|---|---|
| Target Compound Data | 4 (GPR151 activation, CDC25B-CDK2/CyclinA PPI inhibition, Dicer pre-miRNA maturation, FBW7 activation) |
| Comparator Or Baseline | 2,2,4-Trimethyl-N-phenylquinoline-1(2H)-carboxamide: 0 HTS assay records; N-(3-chlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide: 0 HTS assay records |
| Quantified Difference | 4 vs. 0 (qualitative yes/no screening coverage) |
| Conditions | HTS assays at Scripps Research Institute Molecular Screening Center and University of Michigan Center for Chemical Genomics; compound tested at typical HTS concentrations (1–30 µM range) |
Why This Matters
For procurement decisions where biological annotation depth reduces risk of purchasing an uncharacterized compound, this four-assay footprint provides immediately actionable multi-target hit data absent for all identified close analogs.
